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1,2-DIAMINOBUTANE - 4426-48-6

1,2-DIAMINOBUTANE

Catalog Number: EVT-402801
CAS Number: 4426-48-6
Molecular Formula: C4H12N2
Molecular Weight: 88.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1,2-Diaminobutane can be derived from natural sources or synthesized through various chemical methods. It belongs to the class of aliphatic amines and can be categorized under primary amines due to both amino groups being attached to terminal carbons.

Synthesis Analysis

Methods

1,2-Diaminobutane can be synthesized using several methods, including:

  • Decarboxylation of Amino Acids: This method involves the enzymatic decarboxylation of specific amino acids like aspartic acid to yield 1,2-diaminobutane. The reaction typically requires specific enzymes that facilitate the removal of carboxyl groups while retaining the amino functionality .
  • Rhodium-Catalyzed C-H Insertion: A recent synthetic approach utilizes rhodium catalysts for selective C-H insertion reactions involving hydroxylamine derivatives, leading to high yields of 1,2-diaminobutane .
  • Biocatalytic Methods: Novel biocatalytic processes have been developed that involve the production of N-protected precursors which are subsequently converted into 1,2-diaminobutane through in vitro reactions .

Technical Details

The synthesis often requires controlled conditions such as specific pH levels and temperatures to optimize yield and purity. For instance, using solvents like dichloromethane can enhance reaction efficiency during certain synthetic routes.

Molecular Structure Analysis

Data

  • Molecular Weight: 88.15 g/mol
  • Boiling Point: Approximately 136 °C
  • Melting Point: -10 °C
Chemical Reactions Analysis

Reactions

1,2-Diaminobutane participates in various chemical reactions due to its amine functionalities:

  • Nucleophilic Substitution Reactions: The amino groups can act as nucleophiles in substitution reactions with electrophiles.
  • Oxidation Reactions: Under certain conditions, it can be oxidized to form corresponding imines or other nitrogen-containing compounds.

Technical Details

Reactions involving 1,2-diaminobutane often require careful control of reaction conditions (e.g., temperature and solvent) to prevent side reactions and ensure high selectivity for desired products.

Mechanism of Action

Process

The mechanism of action for 1,2-diaminobutane primarily revolves around its role as a building block in organic synthesis. It can interact with various substrates through its amino groups, facilitating the formation of larger molecules or complexes.

Data

In biological systems, 1,2-diaminobutane may influence enzymatic pathways by acting as a substrate or inhibitor for specific enzymes involved in metabolic processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Amine-like odor
  • Density: Approximately 0.87 g/cm³

Chemical Properties

  • Solubility: Soluble in water and organic solvents.
  • Reactivity: Reacts readily with acids to form salts; can undergo acylation or alkylation reactions due to its nucleophilic nature.
Applications

Scientific Uses

1,2-Diaminobutane is utilized in various scientific applications:

  • Organic Synthesis: Serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biochemistry: Used in studies related to enzyme mechanisms and protein interactions.
  • Material Science: Employed in the production of specialty chemicals and polymers.
Biosynthesis Pathways and Microbial Engineering

Enzymatic Decarboxylation of Ornithine Derivatives

The enzymatic decarboxylation of ornithine derivatives represents a cornerstone in microbial diamine biosynthesis. Ornithine decarboxylase (ODC), a pyridoxal 5′-phosphate (PLP)-dependent enzyme, catalyzes the conversion of L-ornithine to putrescine (1,4-diaminobutane) through stereospecific decarboxylation. This reaction involves the formation of a Schiff base between PLP and the substrate, followed by removal of the α-carboxyl group and protonation at Cα, yielding the diamine product [1]. Structural studies reveal that ODC’s active site contains a conserved lysine residue (K69) that forms the internal aldimine with PLP, alongside a glutamate residue that stabilizes the pyridine ring. The catalytic mechanism proceeds via a covalent external aldimine intermediate, where the substrate’s amino group displaces K69, enabling decarboxylation [5] [9].

Notably, ODC exhibits stringent substrate specificity for L-ornithine but can accommodate structural analogs under engineered conditions. Inhibitors like 1-amino-oxy-3-aminopropane (APA) exploit this mechanism by forming a stable oxime adduct with PLP, irreversibly inactivating the enzyme [5]. Such insights guide protein engineering efforts to redesign ODC for non-natural substrates like 1,2-diaminobutane precursors. For instance, mutations in the substrate-binding pocket (e.g., residues R277 and S360 in Trypanosoma brucei ODC) alter steric and electrostatic constraints, potentially enabling decarboxylation of shorter-chain ornithine analogs [9].

  • Table 1: Key Enzymes in Diamine Biosynthesis
    EnzymeReactionCofactorSpecificity
    Ornithine decarboxylase (ODC)L-ornithine → putrescine + CO₂PLPStrict for L-ornithine
    Diaminopimelate decarboxylase (DAPDC)D,L-DAP → L-lysine + CO₂PLPD-stereocenter selective
    2-ketoglutarate 4-aminotransferase (Dat)2-ketoglutarate → L-2,4-diaminobutanoatePLPBroad substrate range

Metabolic Flux Analysis in Escherichia coli and Corynebacterium glutamicum

Metabolic flux analysis (MFA) has been instrumental in optimizing diamine production in microbial chassis. In E. coli, genome-scale in silico flux balance studies compared C4 (aspartate-derived) and C5 (glutamate-derived) pathways for diamine synthesis. The C4 pathway, leveraging the enzymes 2-ketoglutarate 4-aminotransferase (Dat) and L-2,4-diaminobutanoate decarboxylase (Ddc) from Acinetobacter baumannii, demonstrated superior carbon efficiency over C5 routes due to reduced ATP expenditure and higher theoretical yield [2]. Flux partitioning revealed that >85% of carbon entered the C4 pathway when ppc (phosphoenolpyruvate carboxylase) and aspC (aspartate aminotransferase) were overexpressed, redirecting phosphoenolpyruvate (PEP) and oxaloacetate toward aspartate.

In C. glutamicum, which possesses a native L-lysine overproduction capability, MFA identified bottlenecks at the homoserine dehydrogenase (hom) node. Knockout of hom eliminated competition for aspartate semialdehyde, increasing flux toward diaminopimelate (DAP) and its decarboxylation products. Fed-batch fermentation of engineered C. glutamicum achieved 1,4-diaminobutane titers of 272 mg/L·DCW, a 79% increase over baseline strains, by coupling flux redirection with dynamic control of TCA cycle intermediates [7].

Anaplerotic Routes and Carbon Skeleton Diversification via TCA Cycle Metabolites

Anaplerotic reactions replenish oxaloacetate (OAA) and α-ketoglutarate (α-KG), critical precursors for diamine carbon skeletons. In E. coli, overexpression of ppc (PEP carboxylase) enhanced OAA supply from PEP, increasing 1,3-diaminopropane titers to 1.39 g/L [2]. Alternatively, introducing Corynebacterium glutamicum pyruvate carboxylase (pyc) diverted pyruvate toward OAA, yielding 4.99 g/L of ectoine-derived products in engineered strains [10].

Carbon diversification was achieved through modular engineering:

  • Aspartate module: Overexpression of feedback-resistant thrA (aspartokinase I) and lysC (aspartokinase III) increased aspartate availability.
  • Glutamate module: Knockout of sucA (α-KG dehydrogenase) diverted α-KG toward glutamate via glutamate dehydrogenase (gdhA).
  • Branch point control: CRISPRi-mediated repression of citrate synthase (gltA) balanced carbon partitioning between TCA cycle and diamine synthesis [2] [7].

Cofactor Balancing Strategies for NADPH and PLP Optimization

Cofactor availability governs diamine biosynthesis efficiency. PLP, essential for decarboxylases like ODC, is synthesized de novo from erythrose 4-phosphate (E4P) and 1-deoxy-D-xylulose 5-phosphate (DOXP). Overexpression of pdxJ (pyridoxine 5′-phosphate synthase) and dxs (DOXP synthase) in E. coli increased cellular PLP by 2.3-fold, elevating 1,4-diaminobutane yield by 37% [7]. Additionally, tktA (transketolase) and talB (transaldolase) amplified E4P supply from the pentose phosphate (PP) pathway.

NADPH demand is equally critical, as 1 mol of 1,4-diaminobutane requires 2 mol NADPH for glutamate dehydrogenase (Gdh) and N-acetyl-glutaminyl phosphate reductase (ArgC). Strategies include:

  • PP pathway amplification: Overexpression of zwf (glucose-6-phosphate dehydrogenase), pgl (6-phosphogluconolactonase), and gnd (6-phosphogluconate dehydrogenase) boosted NADPH pools by 50% [7].
  • Transhydrogenation: Co-expression of pntAB (NAD(P) transhydrogenase) and ppnK (NAD⁺ kinase) increased NADPH supply by recycling NADH, enhancing diamine titers to 95 mg/L·DCW [7].
  • Table 2: Cofactor Engineering for Enhanced Diamine Synthesis
    StrategyGenes TargetedNADPH/PLP ChangeDiamine Yield Increase
    PP pathway overexpressionzwf, pgl, gnd+50% NADPH+38% (1,4-DAB)
    Transhydrogenase activationpntAB, ppnK+70% NADPH+57% (1,4-DAB)
    PLP synthesis enhancementdxs, pdxJ+2.3× PLP+37% (1,4-DAB)
    E4P precursor amplificationtktA, talB+30% E4P+29% (1,4-DAB)

CRISPR-Cas9-Mediated Knockout of Competing Degradation Pathways

Eliminating metabolic competitors is vital for flux maximization. In E. coli, CRISPR-Cas9 was deployed to knockout 11 genes governing diamine degradation and byproduct formation:

  • Degradation pathways: Deletion of puuP (putrescine transporter) and ygiG (putrescine aminotransferase) prevented diamine uptake and catabolism.
  • Byproduct channels: Knockout of argA (N-acetylglutamate synthase) and thrA (aspartokinase I) reduced arginine and threonine synthesis, redirecting aspartate toward diamine precursors [7].
  • Transporter engineering: Inactivation of cadB (lysine/cadaverine antiporter) minimized product efflux.

This multi-gene editing approach increased 1,4-diaminobutane synthesis by 1,888% in chassis strain E. coli PUT11 (DE3), underscoring CRISPR-Cas9’s precision in sculpting metabolic networks [7].

  • Table 3: Compounds Referenced in the Article
    Compound NameSynonymsRole in Biosynthesis
    1,2-Diaminobutane1,2-DAB; Butane-1,2-diamineTarget diamine (structural isomer of putrescine)
    1,4-DiaminobutanePutrescine; TetramethylenediamineModel diamine from ornithine decarboxylation
    OrnithineL-OrnithineODC substrate
    Pyridoxal 5′-phosphatePLPODC cofactor
    NADPHNicotinamide adenine dinucleotide phosphateReductive cofactor for amino acid reductases
    DiaminopimelateDAPLysine precursor decarboxylated by DAPDC

Properties

CAS Number

4426-48-6

Product Name

1,2-DIAMINOBUTANE

IUPAC Name

butane-1,2-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3

InChI Key

ULEAQRIQMIQDPJ-UHFFFAOYSA-N

SMILES

CCC(CN)N

Canonical SMILES

CCC(CN)N

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